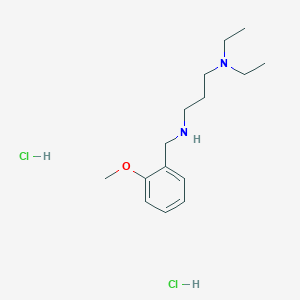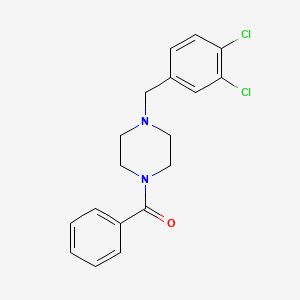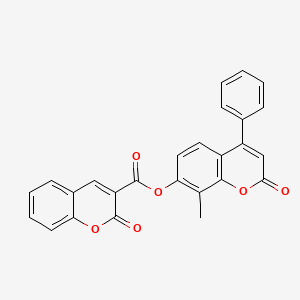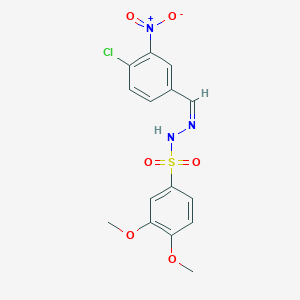
2-(2,4-difluorophenoxy)-N-(3,5-dimethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-difluorophenoxy)-N-(3,5-dimethylphenyl)acetamide, also known as DFNAA, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. DFNAA is a small molecule that belongs to the class of organic compounds called acetamides. It has been shown to possess potent anticancer properties and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
作用机制
2-(2,4-difluorophenoxy)-N-(3,5-dimethylphenyl)acetamide exerts its anticancer effects through multiple mechanisms of action. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. 2-(2,4-difluorophenoxy)-N-(3,5-dimethylphenyl)acetamide also inhibits the activity of tubulin, a protein that is essential for cell division. Additionally, 2-(2,4-difluorophenoxy)-N-(3,5-dimethylphenyl)acetamide has been shown to induce oxidative stress and DNA damage, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(2,4-difluorophenoxy)-N-(3,5-dimethylphenyl)acetamide has been shown to have a significant impact on various biochemical and physiological processes. It has been shown to induce cell cycle arrest, inhibit angiogenesis, and modulate the immune system. 2-(2,4-difluorophenoxy)-N-(3,5-dimethylphenyl)acetamide has also been shown to have an effect on the expression of various genes involved in cancer progression.
实验室实验的优点和局限性
2-(2,4-difluorophenoxy)-N-(3,5-dimethylphenyl)acetamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for in vitro studies. 2-(2,4-difluorophenoxy)-N-(3,5-dimethylphenyl)acetamide is also relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of 2-(2,4-difluorophenoxy)-N-(3,5-dimethylphenyl)acetamide is its poor solubility in water, which can make it challenging to administer in vivo.
未来方向
2-(2,4-difluorophenoxy)-N-(3,5-dimethylphenyl)acetamide has shown great promise as a potential therapeutic agent for cancer treatment. Further studies are needed to determine its safety and efficacy in humans. Some of the potential future directions for 2-(2,4-difluorophenoxy)-N-(3,5-dimethylphenyl)acetamide include the development of more potent analogs, the identification of biomarkers for patient selection, and the exploration of combination therapies. Additionally, 2-(2,4-difluorophenoxy)-N-(3,5-dimethylphenyl)acetamide has also shown potential for the treatment of other diseases, such as Alzheimer's disease and inflammatory disorders, which could be explored in future studies.
In conclusion, 2-(2,4-difluorophenoxy)-N-(3,5-dimethylphenyl)acetamide is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications in cancer treatment. It possesses potent anticancer properties and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions. Further studies are needed to determine its safety and efficacy in humans, but 2-(2,4-difluorophenoxy)-N-(3,5-dimethylphenyl)acetamide holds great promise as a potential therapeutic agent for cancer treatment and other diseases.
合成方法
2-(2,4-difluorophenoxy)-N-(3,5-dimethylphenyl)acetamide can be synthesized through a multistep synthetic route. The synthesis of 2-(2,4-difluorophenoxy)-N-(3,5-dimethylphenyl)acetamide involves the reaction of 2,4-difluorophenol and 3,5-dimethylphenylacetic acid with the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified by column chromatography to obtain the pure compound.
科学研究应用
2-(2,4-difluorophenoxy)-N-(3,5-dimethylphenyl)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to possess potent anticancer properties and has been tested in various cancer cell lines, including breast, lung, colon, and prostate cancer. 2-(2,4-difluorophenoxy)-N-(3,5-dimethylphenyl)acetamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth both in vitro and in vivo.
属性
IUPAC Name |
2-(2,4-difluorophenoxy)-N-(3,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO2/c1-10-5-11(2)7-13(6-10)19-16(20)9-21-15-4-3-12(17)8-14(15)18/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEALUBYGGVHGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)COC2=C(C=C(C=C2)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(2-furylmethyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-phenylacetamide](/img/structure/B4877439.png)


![3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4877456.png)



![N-(2,3-dihydro-1H-inden-2-yl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4877471.png)
![2-(3,4-dimethylphenyl)-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-8-methylquinoline](/img/structure/B4877486.png)
![methyl 3-{[(2-pyridinylamino)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B4877489.png)


![ethyl 1-[(5-methyl-2-furyl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4877498.png)
![ethyl 2-({[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4877512.png)